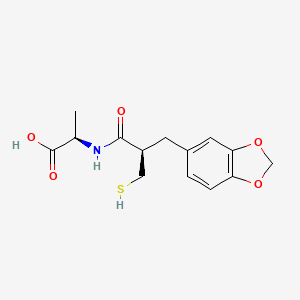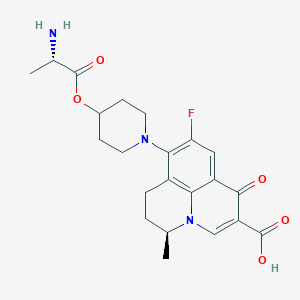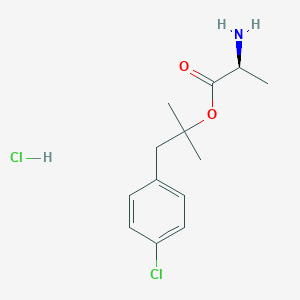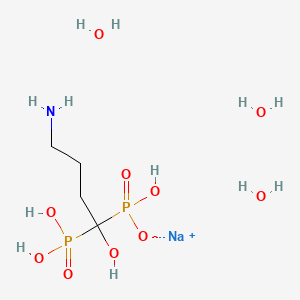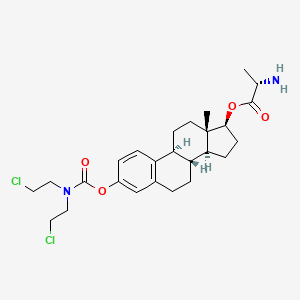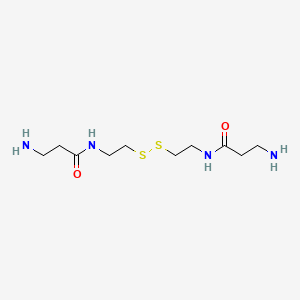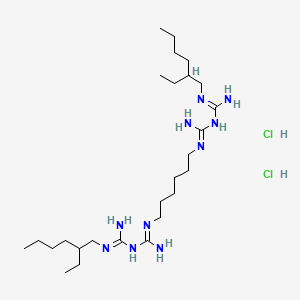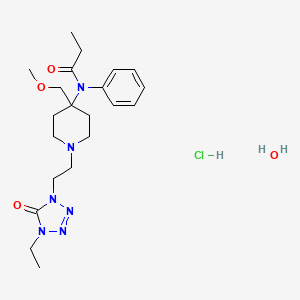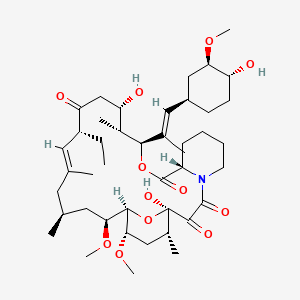
Ascomycin
Vue d'ensemble
Description
Ascomycin, also known as Immunomycin, FR-900520, FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . It has been researched for the treatment of autoimmune diseases and skin diseases, and to prevent rejection after an organ transplant . It’s a highly valuable multifunctional drug which exhibits numerous biological properties .
Synthesis Analysis
Due to the structural complexity of this compound, there occurs difficulty in its chemical synthesis . Therefore, microbial production has been preferred by using Streptomyces hygroscopicus subsp. ascomyceticus . Through several genetic manipulation and mutagenesis techniques, the yield can be increased by several folds without any difficulties . Genetic engineering has played a significant role in understanding the biosynthetic pathway of this compound .
Molecular Structure Analysis
This compound is a pharmacologically significant 23-membered macrocyclic polyketide antibiotic . It has a structural analog known as tacrolimus (FK506) which is also used as a well-known immunosuppressive agent in the prevention of xenograft rejection after an organ transplant in humans .
Chemical Reactions Analysis
This compound is a secondary metabolite, the production of which is often limited by the shortage of precursors during the late fermentation phase . Polyhydroxybutyrate is an intracellular polymer accumulated by prokaryotic microorganisms . Developing polyhydroxybutyrate as an intracellular carbon reservoir for precursor synthesis is of great significance to improve the yield of this compound .
Physical And Chemical Properties Analysis
This compound is a multifunctional antibiotic produced by Streptomyces hygroscopicus var. ascomyceticus . As a secondary metabolite, the production of this compound is often limited by the shortage of precursors during the late fermentation phase .
Applications De Recherche Scientifique
Enhanced Production Strategies
- Enhanced Production through Elicitation and Pathway-Engineering : A study by Wang et al. (2019) demonstrated a novel combinatorial engineering approach for ascomycin production in Streptomyces hygroscopicus. They identified target genes involved in metabolic and transcriptional regulation, significantly boosting this compound yield.
- Bioprocess and Genetic Engineering : Research by Sambyal & Singh (2020) emphasizes the use of genetic manipulation and mutagenesis techniques to enhance this compound yield in Streptomyces hygroscopicus subsp. ascomyceticus.
- Polyhydroxybutyrate as Carbon Reservoir : Studies by Wang et al. (2021) and Wang et al. (2020) explored using polyhydroxybutyrate as an intracellular carbon reservoir to improve this compound production, showing significant yield enhancement.
Biological and Pharmacological Applications
- Inflammatory Skin Diseases Treatment : Paul, Graeber, & Stuetz (2000) and Paul & Ho (1998) highlighted the potential of this compound derivatives in treating inflammatory skin diseases. Their research indicates effectiveness in conditions like atopic dermatitis and psoriasis.
- Anticonvulsants and Neuroprotectants : Sierra-Paredes & Sierra-marcuňo (2008) discussed the potential of this compound and FK506 as anticonvulsants and neuroprotectants, showing promise in the treatment of brain diseases.
Chemical and Structural Studies
- Chemical Structure and Synthesis : Or et al. (1993) examined the fermentation, structural determination, and synthesis of this compound, providing crucial insights into its chemical makeup and potential modifications.
- Acyl Transferase Domains Study : Reeves et al. (2002) researched the specificity of acyl transferase domains in the this compound polyketide synthase, contributing to a better understanding of its biosynthetic pathway.
Therapeutic Applications and Drug Development
- Novel Anti-Inflammatory Drug Development : Grassberger et al. (1999) discussed SDZ ASM 981, an this compound derivative, highlighting its high anti-inflammatory activity and potential as a novel drug for skin diseases.
- Therapeutic Monitoring and Clinical Efficacy : Eichenfield et al. (2002) reviewed the therapeutic monitoring of pimecrolimus (ASM 981) for treating mild to moderate atopic dermatitis, underlining its safety and efficacy.
Metabolic Engineering for Improved Production
- Metabolic Network Model and Engineering : Wang et al. (2017) explored metabolic network modeling and engineering of ethylmalonyl-CoA pathway in Streptomyces hygroscopicus var. ascomyceticus for better this compound production.
- Integration of 13C-Labeling Experiments : Qi et al. (2017) combined 13C-labeling experiments with in silico analysis to enhance this compound production, illustrating a novel approach for yield improvement.
Mécanisme D'action
Target of Action
Ascomycin, also known as Immunomycin or FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . The primary target of this compound is macrophilin-12 , a type of immunophilin . This interaction plays a crucial role in the compound’s immunosuppressive and antifungal activities.
Mode of Action
This compound acts by binding to immunophilins, especially macrophilin-12 . This binding inhibits the production of Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, an important cellular component of the atopic response .
Biochemical Pathways
The biosynthesis of this compound and aromatic amino acid are closely related through chorismic acid via the shikimate biosynthesis pathway . The activation of the pentose phosphate pathway also provides more reducing power via NADPH along with erythrose 4-phosphate, a direct precursor of the shikimate pathway . This is important to enhance the production of this compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial in drug discovery and chemical safety assessment . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive properties. It inhibits the production of certain cytokines, thereby modulating immune responses . It also preferentially inhibits the activation of mast cells, which play a key role in allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the metabolism of polyhydroxybutyrate, an intracellular polymer, has been found to be beneficial for cell growth and this compound production . This polymer acts as an intracellular carbon reservoir, stored as polymers when carbon sources are abundant and depolymerized into monomers for the biosynthesis of precursors when carbon sources are insufficient .
Safety and Hazards
Orientations Futures
Recently, many efforts have been made to utilize the therapeutic effects of Ascomycin and its derivatives . This includes concepts related to the production kinetics of this compound including an update of the ongoing yield improvement techniques as well as screening method of novel strains for this compound production .
Propriétés
| { "Design of the Synthesis Pathway": "Ascomycin can be synthesized through a convergent strategy by coupling two key fragments: a macrolactone and a polyketide intermediate.", "Starting Materials": [ "Methyl 4-(dimethylamino)phenylacetate", "Ethyl 2-(4-dimethylaminophenyl)acetate", "Methyl 4-(dimethylamino)phenylacetate", "Methyl 4-(dimethylamino)phenylacetate", "2,4-Dimethyl-3-pentanol", "Sodium hydride", "Diisopropylamine", "Lithium diisopropylamide", "Sodium borohydride", "Titanium tetrachloride", "Tetrahydrofuran", "Methanol", "Ethanol", "Acetone", "Methanesulfonyl chloride", "Triethylamine", "Succinic anhydride", "Dimethylaminopyridine", "Pyridine", "Sodium hydroxide", "Sodium chloride", "Water", "Ethyl acetate", "Toluene", "Hexanes", "Methylene chloride", "Sodium sulfate", "Magnesium sulfate", "Petroleum ether" ], "Reaction": [ "Preparation of the macrolactone intermediate", "Preparation of the polyketide intermediate", "Coupling of the macrolactone and polyketide intermediates", "Conversion of the resulting adduct to Ascomycin", "Preparation of the macrolactone intermediate:", "Formation of the macrolactone ring by reacting methyl 4-(dimethylamino)phenylacetate with ethyl 2-(4-dimethylaminophenyl)acetate using sodium hydride as a base in tetrahydrofuran", "Reduction of the resulting intermediate with sodium borohydride in methanol to give the corresponding alcohol", "Protection of the alcohol with methanesulfonyl chloride and triethylamine in acetone", "Conversion of the resulting mesylate to the corresponding Grignard reagent with magnesium and iodine in ether", "Addition of titanium tetrachloride to the Grignard reagent in tetrahydrofuran to form the macrolactone intermediate", "Preparation of the polyketide intermediate:", "Preparation of the polyketide intermediate involves the condensation of 2,4-dimethyl-3-pentanol with succinic anhydride in the presence of dimethylaminopyridine and pyridine", "Conversion of the resulting intermediate to the corresponding acid by treatment with sodium hydroxide and sodium chloride in water", "Esterification of the acid with ethanol in the presence of sulfuric acid to give the desired ethyl ester", "Coupling of the macrolactone and polyketide intermediates:", "The macrolactone and polyketide intermediates are coupled using lithium diisopropylamide in tetrahydrofuran to give the corresponding adduct", "Conversion of the resulting adduct to Ascomycin:", "The adduct is converted to Ascomycin by treatment with sodium borohydride in methanol and subsequent acidification with hydrochloric acid", "The resulting crude product is purified by extraction with ethyl acetate and toluene, followed by recrystallization from petroleum ether" ] } | |
Numéro CAS |
104987-12-4 |
Formule moléculaire |
C43H69NO12 |
Poids moléculaire |
792.0 g/mol |
Nom IUPAC |
(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1 |
Clé InChI |
ZDQSOHOQTUFQEM-CUMYOKFYSA-N |
SMILES isomérique |
CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
SMILES canonique |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Apparence |
Solid powder |
Autres numéros CAS |
104987-12-4 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FK-520; FK-520; FK-520; FR900520; FR-900520; FR-900520; L 683590; L-683590; L683590; Changchuanmycin; Immunomycin. Ascomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)
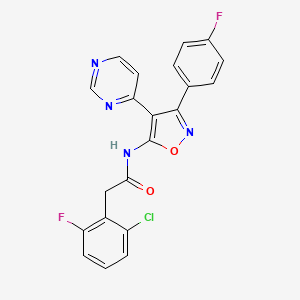

![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)
